Ethyl valerate

Physicochemical properties Volatility profiling Homologous series comparison

Researchers requiring a specific fruity-apple top note in hydroalcoholic matrices often face formulation failures when substituting generic 'fruity esters'. Ethyl valerate (CAS 539-82-2) solves this with an exceptionally low odor threshold (0.00011 ppm) and high OAV (1176-2321 in Baijiu), delivering potent sensory impact at 5-15 ppm. Bulk renewable synthesis (>99.9% selectivity) is established, ensuring supply chain scalability. - Quantitative GC reference with a retention index intermediate between ethyl butyrate and ethyl hexanoate. - 21 CFR 172.515 & FEMA GRAS 2462 compliant, suitable for food, beverage, and fragrance applications.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 539-82-2
Cat. No. B1222032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl valerate
CAS539-82-2
Synonymsethyl valerate
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC
InChIInChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3
InChIKeyICMAFTSLXCXHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M
2.21 mg/mL at 25 °C
Slightly soluble in ethanol, insoluble in wate

Ethyl Valerate Procurement Specifications


Ethyl valerate (CAS 539-82-2; ethyl pentanoate), a C7 fatty acid ester (molecular formula C7H14O2, MW 130.18), is a clear, colorless liquid with a characteristic fruity odor profile [1]. It is listed under FEMA GRAS 2462 [2] and JECFA No. 30 [3] with a Joint FAO/WHO Expert Committee conclusion of 'no safety concern at current levels of intake' [3]. Its physicochemical parameters—including a boiling point of 144–145 °C at 760 mmHg [1], vapor pressure of ~3.5–4.8 mmHg at 20–25 °C [4], and log P of ~2.3 —distinguish it within the homologous series of short- to medium-chain ethyl esters. As a 21 CFR 172.515-listed synthetic flavoring substance [5], ethyl valerate serves both as a flavor ingredient and as an analytical reference standard for GC applications.

Analytical Intermediate volatility supports specific GC retention index calibration
Flavor C5 ester chain defines distinct fruity top notes in hydroalcoholic matrices
Regulatory FEMA GRAS, JECFA no safety concern assessment available

Ethyl Valerate: Limitations of Generic Substitution


Ethyl valerate occupies a structurally and sensorially constrained position within the fatty acid ethyl ester homologous series. Its C5 acyl chain length (valerate/pentanoate) produces distinct physicochemical properties—including volatility (boiling point 144–145 °C), vapor pressure (~3.5–4.8 mmHg at 20–25 °C), and octanol-water partition coefficient (log P ~2.3)—that differ measurably from adjacent homologs [1]. These parameters directly govern both chromatographic retention behavior (critical for analytical standard applications) and organoleptic performance (critical for flavor and fragrance formulation) [2]. Additionally, ethyl valerate's specific odor activity values (OAV) and dose-over-threshold ratios (DoT) in complex matrices such as alcoholic beverages differ fundamentally from those of ethyl hexanoate, ethyl heptanoate, and ethyl octanoate [3], meaning that procurement specifications based solely on generic descriptors like 'fruity ester' or 'C6–C8 ethyl ester' cannot guarantee functional equivalence.

Ethyl butyrate (C4) or hexanoate (C6) substitution shifts GC retention time and volatility profile; method calibration may not transfer
Odor potency differs ~10-fold from ethyl hexanoate; sensory impact at low dosage is not interchangeable
C7 ester ethyl heptanoate shows negligible OAV in alcoholic beverages; matrix-specific flavor contribution cannot be replicated

Ethyl Valerate Differentiation Evidence


Volatility Gradient Across Homologous Series

Ethyl valerate (C5 acyl chain) exhibits intermediate volatility between ethyl butyrate (C4) and ethyl hexanoate (C6). The C4→C5 chain elongation yields a boiling point increase of approximately 25 °C (ΔTb ≈ 121 °C to 144–145 °C), whereas the C5→C6 elongation yields a smaller increment of approximately 21 °C (to ~166 °C) [1]. This non-linear gradient reflects the thermodynamic contribution of the additional methylene group in the C4→C5 transition. Ethyl valerate's vapor pressure at 20–25 °C is ~3.5–4.8 mmHg [2], positioning it as more volatile than ethyl hexanoate (vapor pressure ~1.2 mmHg at 25 °C) but less volatile than ethyl butyrate (vapor pressure ~15 mmHg at 25 °C). This intermediate volatility directly influences GC retention index values and headspace partitioning behavior [3].

Volatility Gradient
Class-level inference
ΔTb C4→C5 ~23–24°C; vapor pressure 3.5–4.8 mmHg
Defines GC elution order and headspace partitioning behavior
Homolog substitution alters retention index validation
Physicochemical properties Volatility profiling Homologous series comparison Chromatographic method development

OAV Comparison in Alcoholic Beverages

In a direct comparative study of 19 flavor compounds in Gujinggong Baijiu (46% v/v ethanol matrix), ethyl valerate exhibited an odor activity value (OAV) range of 1176.00–2321.17, with corresponding dose-over-threshold (DoT) values of 92.84–183.25 [1]. By comparison, ethyl octanoate (C8) showed higher OAVs (6841.20–7851.60) but with a similar DoT range (180.03–206.62). Crucially, ethyl heptanoate (C7) demonstrated OAVs (3.60–5.70) that were approximately two orders of magnitude lower than ethyl valerate's OAVs, despite both being C7 esters in the homologous series [1]. Additionally, ethyl valerate's OAVs were substantially higher than those of 1-butanol (OAV: 26.78–39.72) and isoamyl alcohol (OAV: 1.18–1.57) [1]. These quantitative differences in sensory impact magnitude are matrix-specific and cannot be extrapolated from single-odorant threshold data alone.

OAV in Baijiu
Head-to-head
OAV 1176–2321 vs. ethyl heptanoate 3.60–5.70 (~200–400× difference)
Supports matrix-specific sensory contribution
Ethyl heptanoate (same carbon number) shows negligible OAV
Flavor chemistry Odor activity value Sensory threshold Baijiu Alcoholic beverage analysis

Odor Threshold vs. Structural Analogs

Ethyl valerate exhibits an odor detection threshold of 0.00011 ppm (0.11 ppb) in air [1]. While this value indicates high sensory potency, it falls within a range that distinguishes ethyl valerate from other fatty acid ethyl esters. In GC-olfactometry studies of alcoholic beverages, ethyl valerate was detected at the sniffing port with flavor dilution (FD) factors reported by panelists, whereas several other esters were not detected under identical conditions [2]. The threshold value, combined with the compound's log P of ~2.3 and water solubility of ~2.23 g/L [1], defines a specific partition behavior in multi-phase food and beverage systems that influences release kinetics and perceived intensity.

Odor Threshold
Supporting evidence
0.00011 ppm (0.11 ppb) in air
High sensory potency context for low-dosage formulations
Approximately 10× lower than ethyl hexanoate threshold
Odor threshold Sensory evaluation Flavor potency GC-olfactometry

Cramer Class and JECFA ADI Status

Ethyl valerate has been assigned a Cramer Class I (Low) classification in the RIFM safety assessment [1]. This classification, based on the Cramer decision tree for estimating toxic hazard, distinguishes ethyl valerate from certain other flavor esters that fall into Cramer Class II or III. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated ethyl valerate in 1996 and concluded 'no safety concern at current levels of intake when used as a flavouring agent' [2]. This ADI determination is specific to ethyl valerate and its established use patterns, which include concentrations of 5–15 ppm in finished food products and up to 260 mg/kg in chewing gum [3]. The compound is also FEMA GRAS (No. 2462) and listed in 21 CFR 172.515 [4], with no known allergens reported .

Cramer Classification
Class-level inference
Class I (Low); JECFA: no safety concern at current intake
Regulatory documentation context for procurement
FEMA GRAS 2462, 21 CFR 172.515 listed
Toxicology Safety assessment Cramer classification GRAS JECFA evaluation

Ethyl Valerate Application Scenarios


Alcoholic Beverage Flavor Formulation

In Baijiu and other fermented alcoholic beverage matrices (46% v/v ethanol), ethyl valerate demonstrates an OAV range of 1176–2321, which is approximately 200–400× higher than that of ethyl heptanoate (OAV 3.60–5.70) and substantially higher than 1-butanol (OAV 26.78–39.72) [1]. This quantitative sensory dominance supports procurement specifications where ethyl valerate is required for achieving specific fruity-apple top notes that cannot be replicated by substituting ethyl heptanoate or other esters with similar carbon numbers but inferior OAV performance in hydroalcoholic matrices.

GC Analytical Standard Use

Ethyl valerate's boiling point (144–145 °C at 760 mmHg) and vapor pressure (~3.5–4.8 mmHg at 20–25 °C) define a specific retention index that distinguishes it from adjacent homologs [1]. Commercial analytical standards are available at ≥99.5% (GC) and ≥99.7% (GC) purity grades [2]. The compound's intermediate volatility between ethyl butyrate (~121 °C) and ethyl hexanoate (~166 °C) provides a reliable reference point for calibrating GC retention time windows in fatty acid ester analysis, where substituting an incorrect homolog would alter elution order and compromise method validation.

Fruit Flavor Formulations

Ethyl valerate is quantitatively specified for apple, pineapple, and tropical fruit flavor formulations at concentrations of 5–15 ppm in finished food products and up to 250–260 ppm in chewing gum applications [1]. The compound's odor threshold of 0.00011 ppm [2] enables high sensory impact at low dosage, differentiating it from higher-threshold alternatives that require increased loading for equivalent perceived intensity. Procurement for these applications requires documentation of FEMA GRAS 2462 status and compliance with 21 CFR 172.515 .

Biofuel and Green Chemistry Research

Ethyl valerate has been investigated as a biofuel candidate with measured heating values of 4158.1 kJ mol⁻¹ (31.9 kJ g⁻¹) [1], which exceeds the energy density of methanol, ethanol, γ-valerolactone, and valeric acid [1]. Selective production from renewable feedstocks has been demonstrated via amino acid ionic liquid-catalyzed esterification achieving >99.9% valeric acid conversion with 100% selectivity to ethyl valerate at 80 °C for 7 h [1]. Additionally, dodecane-mediated extractive esterification enables selective isolation of valeric acid from mixed carboxylate fermentation broths for subsequent conversion to ethyl valerate [2], providing a renewable pathway distinct from petroleum-derived synthesis.

Application
Selection Property
Validation Focus
Alcoholic beverage flavor formulation studies
Matrix-specific sensory impact
OAV and DoT endpoint review
GC analytical standard calibration
Intermediate volatility and specific retention index
GC retention time window validation
Fruit flavor formulation development
Odor threshold and regulatory documentation
Sensory impact at low dosage; FEMA GRAS, 21 CFR
Biofuel and green chemistry research
Renewable synthesis pathway and energy density
Conversion efficiency and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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